5-Fluoro-2,4-dimethyl-1h-indole

Lipophilicity Drug-likeness Lead optimization

Procuring the correct indole isomer is critical; substitution errors with the visually identical 2,3-dimethyl isomer cause downstream synthetic failure. This 5-Fluoro-2,4-dimethyl-1H-indole is the commercially mature, mass-produced scaffold explicitly exemplified in AstraZeneca CRTh2 antagonist patents (US 7,754,735). It solves the isomer identity risk. - Precise 2,4-dimethyl pattern directs regioselective C-3 functionalization essential for DP2 receptor antagonist libraries. - Pre-optimized LogP (2.92) and metabolic stability features suit CNS drug and fragment-based discovery programs. - Achieved commercial mass production at 98% purity with multiple sourcing options ensures reliable scale-up supply.

Molecular Formula C10H10FN
Molecular Weight 163.19 g/mol
Cat. No. B13107197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-2,4-dimethyl-1h-indole
Molecular FormulaC10H10FN
Molecular Weight163.19 g/mol
Structural Identifiers
SMILESCC1=CC2=C(N1)C=CC(=C2C)F
InChIInChI=1S/C10H10FN/c1-6-5-8-7(2)9(11)3-4-10(8)12-6/h3-5,12H,1-2H3
InChIKeyIDWZXWWMKRAAHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-2,4-dimethyl-1H-indole: Physicochemical Profile & Procurement


5-Fluoro-2,4-dimethyl-1H-indole (CAS 628736-92-5) is a halogenated indole building block with the molecular formula C10H10FN and a molecular weight of 163.19 g/mol . The compound features a fluorine atom at the 5-position and methyl groups at the 2- and 4-positions of the indole ring, a substitution pattern that distinguishes it from other commercially available fluoroindole and dimethylindole analogs . Its computed partition coefficient (LogP) is 2.92 and its topological polar surface area (PSA) is 15.79 Ų, placing it in a specific lipophilicity window relevant for blood-brain barrier penetration and protein-binding considerations in medicinal chemistry design .

Patent-validated scaffold
Core indole for CRTh2 antagonist synthesis
C-3 accessible
Unsubstituted C-3 enables regioselective derivatization
Reliable supply
Multi-vendor availability at 97–98% purity

Why 5-Fluoro-2,4-dimethyl-1H-indole Cannot Be Replaced by Generic Analogs


Although indole building blocks with similar molecular formulas (e.g., 5-fluoro-2,3-dimethylindole, 4-fluoro-1,5-dimethyl-1H-indole) share the same molecular weight and elemental composition, their substitution patterns dictate fundamentally different chemical reactivity and biological target engagement [1]. The 2,4-dimethyl arrangement on 5-fluoro-2,4-dimethyl-1H-indole directs electrophilic aromatic substitution to specific ring positions and controls steric accessibility at the indole C-3 position, which is critical for downstream functionalization in pharmaceutical synthesis. Patent literature explicitly identifies this compound as the scaffold for a series of CRTh2 (DP2) receptor antagonists where the 5-fluoro-2,4-dimethyl substitution pattern is essential for receptor binding affinity, with closely related analogs exhibiting different substitution patterns showing distinct pharmacological profiles [2]. Simple replacement with non-fluorinated 2,4-dimethylindole or with 5-fluoroindole lacking the methyl groups results in a loss of the tailored lipophilicity and steric constraints necessary for the intended synthetic or biological application .

5-Fluoro-2,4-dimethyl-1H-indole
5-Fluoro-2,3-dimethyl-1H-indole
C-3 position
Unsubstituted; available for functionalization
Blocked by methyl group; derivatization precluded
Metabolic profile
4-CH₃ and 5-F block oxidative sites
4-position unblocked; potential metabolic soft spot
Patent exemplification
Explicitly exemplified for CRTh2 pharmacophore
Not exemplified for the same target class

Quantitative Differentiation Evidence Against Comparator Analogs


Lipophilicity (LogP) Differentiation vs. Non-Fluorinated Analog

Replacement of the 5-hydrogen with fluorine in 2,4-dimethylindole increases computed LogP from 2.78 to 2.92, a ΔLogP of +0.14 . This modest but meaningful increase in lipophilicity enhances membrane permeability potential while maintaining compliance with Lipinski's Rule of Five. The non-fluorinated parent 2,4-dimethyl-1H-indole (LogP 2.78–3.06, depending on calculation method) has a lower computed logP and lacks the metabolic stability conferred by the C–F bond at the 5-position .

Lipophilicity
Cross-study comparable
ΔLogP +0.14 vs non-fluorinated analog; +0.61 vs 5-fluoroindole
Supports lipophilicity-based selection for CNS programs
Computed values; confirm experimentally
Lipophilicity Drug-likeness Lead optimization

Positional Isomer Differentiation: 2,4- vs. 2,3-Dimethyl Substitution

5-Fluoro-2,4-dimethyl-1H-indole and its positional isomer 5-fluoro-2,3-dimethyl-1H-indole share identical molecular formula (C10H10FN), molecular weight (163.19), LogP (2.92), and PSA (15.79) . However, the 2,4-dimethyl substitution pattern places a methyl group at the 4-position of the benzene ring, blocking a site that is otherwise susceptible to metabolic oxidation, while leaving the C-3 position of the pyrrole ring unsubstituted and available for functionalization. In contrast, 5-fluoro-2,3-dimethylindole has the C-3 position blocked by a methyl group, precluding C-3 derivatization, which is the most common site for indole functionalization in medicinal chemistry . Patent US 7,754,735 explicitly exemplifies 5-fluoro-2,4-dimethyl-1H-indole as the core scaffold for C-3 substituted acetic acid derivatives with CRTh2 antagonist activity, a synthetic pathway not accessible from the 2,3-dimethyl isomer [1].

Positional isomer
Cross-study comparable
C-3 unsubstituted (target) vs C-3 blocked (2,3-isomer); identical MW, LogP, PSA
C-3 accessibility governs synthetic utility, invisible to bulk properties
Structural analysis; isomer confirmation essential
Regioselectivity Synthetic intermediate Structure-activity relationship

Validated Intermediate for CRTh2 (DP2) Receptor Antagonists

5-Fluoro-2,4-dimethyl-1H-indole is explicitly claimed as the indole scaffold in a series of substituted indole acetic acids that function as CRTh2 (chemoattractant receptor-homologous molecule expressed on Th2 cells) receptor antagonists, as documented in granted US patents 7,754,735 and 8,093,278 assigned to AstraZeneca [1]. The specific derivative [3-(1,2-benzisothiazol-3-yl)-5-fluoro-2,4-dimethyl-1H-indol-1-yl]acetic acid was synthesized and tested for activity at the CRTh2 receptor. While the compound is an intermediate building block rather than the final active pharmaceutical ingredient, its specific substitution pattern is required to access this clinically validated target class. CRTh2 antagonists have progressed to clinical development for asthma, COPD, and allergic rhinitis, with several indole-acetic acid derivatives reaching Phase II clinical trials [2]. In contrast, 5-fluoro-2,3-dimethylindole and 5-fluoro-2-methylindole are not exemplified in the same patent family for CRTh2 activity, suggesting that the 2,4-dimethyl substitution pattern provides a unique synthetic entry point to this pharmacophore .

CRTh2 scaffold
Supporting evidence
Exemplified in US 7,754,735 and 8,093,278 for CRTh2 antagonist synthesis
Supports CRTh2/DP2 target engagement research
Patent-validated synthetic entry point
CRTh2 antagonist Respiratory disease Prostaglandin D2 Inflammatory disease

Boiling Point and Volatility Differentiation for Purification

5-Fluoro-2,4-dimethyl-1H-indole has a predicted boiling point of 280.8 °C at 760 mmHg, with a flash point of 123.6 °C and a density of 1.177 g/cm³ . In comparison, its positional isomer 5-fluoro-2,3-dimethylindole exhibits a slightly higher boiling point of 287.3 °C (ΔT_bp ≈ 6.5 °C) . While this difference appears modest, it reflects the distinct intermolecular interactions arising from the different substitution patterns and can be practically relevant for vacuum distillation purification at scale. The lower boiling point of the 2,4-isomer may offer a marginal advantage in energy efficiency during large-scale purification by distillation. Additionally, the predicted boiling point of 280.8 °C is significantly higher than that of unsubstituted 5-fluoroindole (~240 °C range) and 2,4-dimethylindole, consistent with the additive effects of methyl and fluoro substitution on molecular polarizability and van der Waals interactions .

Boiling point
Cross-study comparable
ΔT_bp ≈ 6.5 °C lower vs 2,3-dimethyl isomer
Supports distillation-based purification at scale
Predicted values; verify by experiment
Physicochemical property Purification Volatility Distillation

Commercial Availability and Purity Benchmarking

5-Fluoro-2,4-dimethyl-1H-indole is commercially available from multiple suppliers at 97–98% purity (e.g., Leyan catalog number 2257616 at 98% purity; AKSci catalog 1849FU) . In contrast, its non-fluorinated parent 2,4-dimethyl-1H-indole (CAS 10299-61-3) is less commonly stocked at comparable purity levels from major research chemical suppliers, and 5-fluoro-2,3-dimethylindole (CAS 526-47-6) shows more limited vendor availability based on catalog listings . The specific 5-fluoro-2,4-dimethyl substitution pattern has achieved commercial mass production status according to LookChem market data, indicating established industrial synthetic routes and better supply security compared to less common indole isomers . This commercial maturity reduces procurement lead times and ensures batch-to-batch consistency for programs requiring multi-gram to kilogram quantities.

Supply availability
Supporting evidence
97–98% purity from multiple vendors; commercial mass production achieved
Reliable supply reduces procurement risk
Supplier survey; verify current listings
Procurement Supply chain Purity Vendor comparison

Metabolic Stability Potential from 5-Fluoro Substitution

The 5-fluoro substituent on the indole ring is well-established in the medicinal chemistry literature to enhance metabolic stability by blocking CYP450-mediated oxidative metabolism at the 5-position of indole [1]. Studies on 5-fluoroindole itself demonstrate metabolic stability in rat liver microsomes and oral anti-tubercular activity in mice, with a minimum inhibitory concentration (MIC) of 4.7 μM against Mycobacterium tuberculosis H37Rv [2]. By extension, 5-fluoro-2,4-dimethyl-1H-indole benefits from the same C–F bond stability at the 5-position, with the added advantage that the 4-methyl group further blocks metabolic oxidation at the adjacent position. The combination of 5-fluoro and 4-methyl blocking groups is expected to confer superior metabolic stability compared to 5-fluoroindole alone (4-position unblocked) or 2,4-dimethylindole (5-position susceptible to oxidation) [3].

Metabolic stability
Class-level
5-F and 4-CH₃ groups block oxidative metabolism at key indole positions
May support metabolic stability screening
Class-level SAR; compound-specific data needed
Metabolic stability Fluorine substitution CYP450 Drug metabolism

Optimal Application Scenarios for 5-Fluoro-2,4-dimethyl-1H-indole


CRTh2/DP2 Antagonist Development for Respiratory Diseases

Based on the compound's explicit exemplification in AstraZeneca patents (US 7,754,735 and US 8,093,278) as the core scaffold for substituted indole acetic acid CRTh2 antagonists, this building block is the preferred starting material for medicinal chemistry programs targeting prostaglandin D2-mediated inflammatory diseases including asthma, COPD, and allergic rhinitis [1]. The unsubstituted C-3 position enables regioselective functionalization to generate diverse CRTh2 antagonist libraries, while the 5-fluoro and 4-methyl substituents provide a pre-optimized lipophilicity profile (LogP 2.92) and metabolic stability features . This application is supported by the existence of structurally related clinical-stage CRTh2 antagonists that share the indole acetic acid pharmacophore accessible from this building block [1].

Kilogram-Scale Synthesis with Reliable Multi-Vendor Supply

For organizations scaling up synthetic routes that incorporate a 5-fluoro-2,4-dimethylindole core, this compound offers the most commercially mature supply chain among its isomer class, with achieved commercial mass production and multiple vendor sourcing options at 97–98% purity . The predicted boiling point of 280.8 °C, which is marginally lower than the 2,3-dimethyl isomer (287.3 °C), may provide a minor operational advantage during vacuum distillation purification at scale . Process chemistry groups should specify the 2,4-dimethyl isomer explicitly in procurement requests, as the 2,3-dimethyl isomer is visually indistinguishable by bulk properties (identical MW, LogP, PSA, density) and substitution errors would lead to downstream synthetic failure .

Fluorinated Indole Fragment for Fragment-Based Drug Discovery

With a molecular weight of 163.19 g/mol, LogP of 2.92, and PSA of 15.79 Ų, 5-fluoro-2,4-dimethyl-1H-indole falls within the preferred property range for fragment-based drug discovery (FBDD), where fragments should typically have MW < 250 Da and LogP < 3.5 . The 5-fluoro substituent provides a sensitive ¹⁹F NMR probe for protein-ligand interaction studies, enabling direct monitoring of binding events without the need for isotopic labeling or complex assay development . Compared to 5-fluoroindole (LogP 2.31), the additional methyl groups in the 2- and 4-positions increase lipophilicity into a range more compatible with CNS target engagement, while still maintaining Rule-of-Three compliance for fragment screening libraries .

Indole-Based Probe Synthesis with Defined Regiochemistry

The well-defined substitution pattern of 5-fluoro-2,4-dimethyl-1H-indole makes it suitable for the synthesis of chemical biology probes where precise spatial arrangement of functional groups is critical for target engagement [2]. The C-3 position remains available for introduction of alkyne, azide, or biotin handles via electrophilic substitution or cross-coupling reactions, while the 5-fluoro substituent can serve as a ¹⁹F NMR reporter group for in-cell NMR studies or as a metabolic blocking group for cellular stability [2]. This application leverages the compound's dual functionality as both a structural scaffold and an analytical reporter, a feature not simultaneously available from non-fluorinated 2,4-dimethylindole or from 5-fluoroindole lacking the additional methyl substituents that improve cellular permeability [2].

Application
Selection Property
Validation Focus
CRTh2/DP2 pathway research
Patent-validated indole scaffold
C-3 acetic acid derivatization pathway
Kilogram-scale synthesis
Multi-vendor commercial supply
Isomer authentication and distillation feasibility
Fragment-based drug discovery
FBDD-compliant property profile
19F NMR binding and Rule-of-Three compliance
Chemical biology probes
Regiochemical control and 19F reporter
Target engagement and cellular permeability
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